molecular formula C14H13ClN2O4S B2892149 4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide CAS No. 380335-72-8

4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide

Cat. No. B2892149
CAS RN: 380335-72-8
M. Wt: 340.78
InChI Key: ZQNDSTJXPOGQQT-UHFFFAOYSA-N
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Description

“4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide” is a chemical compound with the molecular formula C14H13ClN2O4S . It has a molecular weight of 340.78 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

One significant application of sulfonamide derivatives is in the development of enzyme inhibitors, particularly for human carbonic anhydrases. Sulfonamide-based compounds have been synthesized to exhibit strong inhibition of these enzymes, which are therapeutically relevant for treating conditions like glaucoma, epilepsy, and cancer. The primary sulfonamide functionality enables the construction of [1,4]oxazepine rings, which act as prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Organic Synthesis

Sulfonamide compounds play a crucial role in organic synthesis, serving as intermediates in the preparation of secondary amines from primary amines via sulfonamide derivatives. This process involves several steps, including sulfonation, protection, and deprotection, to yield the desired secondary amine products (Kurosawa et al., 2003). Additionally, sulfonamide compounds are utilized in the solid-phase synthesis of diverse privileged scaffolds, highlighting their versatility in facilitating various chemical transformations and rearrangements (Fülöpová & Soural, 2015).

Antimicrobial Activity

The synthesis and study of sulfonamide derivatives have shown promising antimicrobial activity against a range of bacterial species. These compounds have been explored for their potential in developing new antimicrobial agents to address the growing issue of antibiotic resistance (Patel et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. It’s known to cause serious eye irritation . As with all chemicals, it should be handled with appropriate safety measures, including wearing protective clothing and eye protection .

properties

IUPAC Name

4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSTJXPOGQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide

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